molecular formula C12H11NO3S2 B056278 4-(4-Methylbenzoyl)-2-thiophenesulfonamide CAS No. 119018-06-3

4-(4-Methylbenzoyl)-2-thiophenesulfonamide

Cat. No. B056278
M. Wt: 281.4 g/mol
InChI Key: GYTMHWVFKHLDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylbenzoyl)-2-thiophenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism Of Action

The mechanism of action of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell proliferation and differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide are diverse and depend on the specific biological activity being studied. For example, in studies investigating its anti-inflammatory properties, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In studies investigating its anti-cancer properties, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. In studies investigating its anti-microbial properties, it has been found to inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-Methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes. Additionally, its synthesis method is relatively simple and straightforward, making it easy to obtain in large quantities. However, one limitation of using 4-(4-Methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-Methylbenzoyl)-2-thiophenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is interest in further elucidating its mechanism of action and identifying its molecular targets. Finally, there is interest in developing new derivatives of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide involves the reaction of 4-methylbenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride group of the 4-methylbenzoyl chloride reacts with the amino group of the thiophene-2-sulfonamide to form the final product.

Scientific Research Applications

4-(4-Methylbenzoyl)-2-thiophenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.

properties

CAS RN

119018-06-3

Product Name

4-(4-Methylbenzoyl)-2-thiophenesulfonamide

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

4-(4-methylbenzoyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H11NO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

GYTMHWVFKHLDEA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N

Origin of Product

United States

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